molecular formula C14H16N2O2 B7607434 N-Cyclopropyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-Cyclopropyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B7607434
M. Wt: 244.29 g/mol
InChI Key: XLCWHGRCNWPDQV-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and a carboxamide group attached to a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the cyclopropyl and methyl groups. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated synthesis and purification systems to optimize the overall process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce hydroxyquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyclopropyl-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclopropyl-1-methyl-2-oxo-3,4-dihydroquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-16-12-6-2-10(14(18)15-11-4-5-11)8-9(12)3-7-13(16)17/h2,6,8,11H,3-5,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCWHGRCNWPDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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